2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide
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Overview
Description
2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide is a complex organic compound characterized by its unique fluorinated structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the fluorinated tetrahydrofuran derivativeThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorinated groups can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical resistance and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-2,3-dihydrofurans: Similar in structure but differ in the functional groups attached.
Fluorosulfonyl derivatives: Share the sulfonyl group but vary in the fluorinated moieties.
Uniqueness
The uniqueness of 2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide lies in its highly fluorinated structure, which imparts distinct chemical properties such as increased stability and reactivity under specific conditions .
Properties
IUPAC Name |
1-[[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F9N3O5S/c1-6-2-4-7(5-3-6)32(29,30)26-9(28)25-24-8(27)10(15,16)13(21)11(17,18)12(19,20)14(22,23)31-13/h2-5H,1H3,(H,24,27)(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLBQCHSKQWWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F9N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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